ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a methyl group at position 6 and an acetamido-linked 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine moiety at position 2. This structure combines a bicyclic thiophene system with a fused thiazine ring, conferring unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 6-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-3-28-22(27)19-13-9-8-12(2)10-16(13)30-21(19)24-18(25)11-17-20(26)23-14-6-4-5-7-15(14)29-17/h4-7,12,17H,3,8-11H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGNUNXKEDOQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular weight: 370.45 g/mol
CAS Number: [Not available in search results]
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1bE | Staphylococcus aureus | 32 µg/mL |
| 1cE | Escherichia coli | 64 µg/mL |
These findings suggest that ethyl 6-methyl derivatives may also possess antimicrobial properties through similar mechanisms involving cell wall synthesis inhibition or membrane disruption .
Cytotoxicity
The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. For example, compounds derived from benzothiazine structures showed selective cytotoxicity towards human cancer cells:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| U937 | 16.23 | Etoposide (17.94) |
| B16-F10 | 22.45 | Doxorubicin |
These results indicate that ethyl 6-methyl derivatives may also exhibit cytotoxic effects against specific cancer cell lines .
The biological activity of ethyl 6-methyl derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction: Some derivatives may intercalate with DNA, disrupting replication and transcription processes.
- Cell Membrane Disruption: The lipophilic nature of these compounds can lead to membrane destabilization, resulting in cell death.
Case Studies
-
Antibacterial Activity Study:
A study investigated the antibacterial potential of a series of benzothiazine derivatives. The most active compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can enhance antimicrobial efficacy . -
Cytotoxicity Assessment:
In vitro testing on various human cancer cell lines revealed that certain derivatives exhibited significant antiproliferative effects. The study highlighted the importance of structural features in enhancing cytotoxicity .
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique combination of a benzo[b]thiophene core and a thiazine moiety, which contributes to its diverse biological activities. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. Ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has shown promise against various bacterial strains. Studies have demonstrated that modifications in the thiazine structure can enhance antibacterial efficacy .
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. The presence of functional groups in the molecule can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Benzothiazine derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies indicate that this compound may exhibit similar effects .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The ability to modify the structure enables the exploration of derivatives with enhanced biological activities.
Table 1: Synthesis Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Thiazine derivative + Acetic anhydride | Formation of acetamido group |
| 2 | Cyclization | Benzothiophene precursor + Thiazine | Creation of fused ring system |
| 3 | Esterification | Alcohol + Acid chloride | Formation of ethyl ester |
Case Study 1: Antimicrobial Testing
In a study published in Pharmaceutical Research, derivatives of benzothiazine were evaluated against Gram-positive and Gram-negative bacteria. Ethyl 6-methyl derivative exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A research article highlighted the anti-inflammatory effects of similar compounds through inhibition of COX enzymes in vitro. The results suggested that modifications to the thiazine ring could enhance anti-inflammatory potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues of this compound include derivatives with modifications to the ester group, thiophene core, or substituents on the acetamido-linked thiazine ring. A comparative analysis is provided below:
Computational and Physicochemical Insights
- Hydrogen Bonding : The 3-oxo-thiazine moiety in the target compound and its derivatives (e.g., 8aD–8bG ) provides hydrogen-bond acceptors, critical for target engagement in enzymatic assays .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The compound can be synthesized via nucleophilic acyl substitution or Knoevenagel condensation. A common approach involves reacting a tetrahydrobenzo[b]thiophene precursor with 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives in the presence of anhydrides (e.g., succinic or maleic anhydride) under dry CH₂Cl₂ conditions. Purification typically employs reverse-phase HPLC (MeCN:H₂O gradient) or recrystallization (e.g., methanol), yielding products with 65–94% efficiency .
Q. How is the compound characterized using spectroscopic methods?
- IR Spectroscopy : Identifies functional groups (C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent integration (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .
Advanced Research Questions
Q. How can discrepancies in NMR data during characterization be resolved?
Discrepancies may arise from tautomerism or solvent effects. Strategies include:
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Catalyst Selection : Piperidine/acetic acid in Knoevenagel condensations enhances reaction rates (5–6 hours vs. overnight) .
- Solvent Optimization : Toluene or 1,4-dioxane improves solubility of hydrophobic intermediates .
- Temperature Control : Reflux conditions (80°C) for hydrolysis steps ensure complete conversion .
Q. How should biological activity studies for this compound be designed?
- Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Mechanistic Studies : Evaluate membrane disruption via fluorescence microscopy or β-galactosidase leakage assays .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How can contradictory bioactivity data across studies be analyzed?
- Dose-Response Curves : Confirm activity trends across multiple concentrations (e.g., 1–100 µM) .
- Control Experiments : Rule out solvent interference (e.g., DMSO) or contamination via LC-MS .
- Structural Analog Comparison : Test derivatives (e.g., carboxamide vs. carboxylate) to identify pharmacophores .
Methodological Considerations
Q. What purification techniques are most effective for this compound?
Q. How can reaction mechanisms (e.g., Knoevenagel condensation) be validated?
- Isolation of Intermediates : Trap enolate intermediates using TLC or in-situ IR .
- Kinetic Studies : Monitor reaction progress via time-dependent NMR to identify rate-limiting steps .
Data Interpretation Challenges
Q. How to address inconsistent LC-MS purity results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
